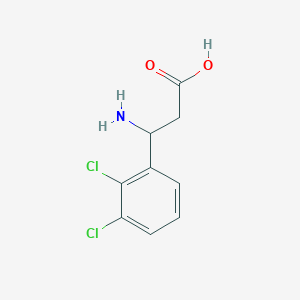
17α-羟基孕烯醇酮
描述
17alpha-Hydroxypregnenolone is a pregnane (C21) steroid obtained by hydroxylation of pregnenolone at the C17alpha position. This hydroxylation step is performed by the mitochondrial cytochrome P450 enzyme 17alpha-hydroxylase (CYP17A1), which is present in the adrenal glands and gonads . Peak levels of 17alpha-Hydroxypregnenolone are reached in humans at the end of puberty and then decline. High levels are also achieved during pregnancy . It is known to act as a neuromodulator in the central nervous system and is considered a prohormone in the formation of dehydroepiandrosterone (DHEA), which is itself a prohormone of the sex steroids .
科学研究应用
17alpha-Hydroxypregnenolone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroid hormones.
Biology: It serves as a neuromodulator and is involved in the regulation of locomotion.
Medicine: It is used in the diagnosis of congenital adrenal hyperplasia and other endocrine disorders.
Industry: It is used in the production of steroid-based pharmaceuticals and as a reference material in analytical chemistry
作用机制
Target of Action
17alpha-Hydroxypregnenolone, also known as 17-Hydroxypregnenolone, is a pregnane (C21) steroid . The primary targets of this compound are the adrenal and gonads where it is metabolized . The mitochondrial cytochrome P450 enzyme 17alpha-hydroxylase (CYP17A1) present in these organs plays a crucial role in its metabolism .
Mode of Action
The mode of action of 17alpha-Hydroxypregnenolone involves the hydroxylation of pregnenolone at the C17alpha position . This step is performed by the mitochondrial cytochrome P450 enzyme 17alpha-hydroxylase (CYP17A1) . The increased pituitary release of adrenocorticotropic hormone (ACTH) drives the increased production of steroid intermediates .
Biochemical Pathways
17alpha-Hydroxypregnenolone is an intermediary in the Delta 5 pathway that leads from pregnenolone to dehydroepiandrosterone (DHEA) . It is converted to 17alpha-hydroxyprogesterone, a prohormone for glucocorticosteroids and androstenedione, through the activity of 3alpha-hydroxysteroid dehydrogenase .
Pharmacokinetics
The pharmacokinetics of 17alpha-Hydroxypregnenolone involve its metabolism in the adrenal glands and gonads . The compound’s bioavailability is influenced by the activity of the enzyme 3beta-hydroxysteroid dehydrogenase (3beta-HSD), which allows the formation of 17-hydroxyprogesterone (17-OHPG) from 17-hydroxypregnenolone .
Result of Action
As a result of its action, 17alpha-Hydroxypregnenolone acts as a precursor for cortisol and sex steroids . It is also a known neuromodulator, specifically known to modulate locomotion .
Action Environment
The action of 17alpha-Hydroxypregnenolone is influenced by various environmental factors. For instance, its levels peak in humans at the end of puberty and then decline . High levels are also achieved during pregnancy . The enzyme activity involved in its metabolism can also be affected by various factors, impacting the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
The biochemical reactions involving 17alpha-Hydroxypregnenolone are mediated by the mitochondrial cytochrome P450 enzyme 17α-hydroxylase (CYP17A1) present in the adrenal and gonads . This enzyme performs the hydroxylation of pregnenolone at the C17α position to form 17alpha-Hydroxypregnenolone . The compound then serves as a prohormone in the formation of DHEA through the enzyme 17,20 lyase .
Cellular Effects
17alpha-Hydroxypregnenolone influences various cellular processes. It is known to modulate locomotion in the central nervous system . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism, although the specifics of these interactions are complex and depend on various factors.
Molecular Mechanism
At the molecular level, 17alpha-Hydroxypregnenolone exerts its effects through binding interactions with biomolecules and changes in gene expression. It is converted to DHEA through the action of the enzyme 17,20 lyase, a process that influences the levels of sex steroids in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 17alpha-Hydroxypregnenolone can change over time. For instance, peak levels of this compound are reached in humans at the end of puberty and then decline . High levels are also achieved during pregnancy .
Metabolic Pathways
17alpha-Hydroxypregnenolone is involved in the Δ5 pathway that leads from pregnenolone to DHEA . It interacts with enzymes like CYP17A1 and 17,20 lyase in this metabolic pathway .
准备方法
Synthetic Routes and Reaction Conditions: 17alpha-Hydroxypregnenolone is synthesized from pregnenolone through hydroxylation at the C17alpha position. This reaction is catalyzed by the enzyme 17alpha-hydroxylase (CYP17A1) in the presence of molecular oxygen and NADPH .
Industrial Production Methods: Industrial production of 17alpha-Hydroxypregnenolone typically involves microbial transformation processes using specific strains of bacteria or fungi that express the enzyme 17alpha-hydroxylase. These microorganisms are cultured under controlled conditions to optimize the yield of the desired product .
Types of Reactions:
Oxidation: 17alpha-Hydroxypregnenolone can undergo oxidation to form 17alpha-hydroxyprogesterone.
Reduction: It can be reduced to form pregnenolone.
Substitution: Various substitution reactions can occur at the hydroxyl group at the C17alpha position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: 17alpha-Hydroxyprogesterone.
Reduction: Pregnenolone.
Substitution: Various substituted derivatives depending on the reagent used.
相似化合物的比较
Pregnenolone: A precursor to 17alpha-Hydroxypregnenolone, involved in the synthesis of various steroid hormones.
17alpha-Hydroxyprogesterone: An oxidation product of 17alpha-Hydroxypregnenolone, involved in the synthesis of glucocorticosteroids and androstenedione.
Dehydroepiandrosterone (DHEA): A downstream product of 17alpha-Hydroxypregnenolone, serving as a precursor to sex steroids
Uniqueness: 17alpha-Hydroxypregnenolone is unique in its dual role as both a prohormone and a neuromodulator. Its ability to be converted into multiple steroid hormones and its involvement in neurological functions distinguish it from other similar compounds .
属性
CAS 编号 |
387-79-1 |
|---|---|
分子式 |
C21H32O3 |
分子量 |
332.5 g/mol |
IUPAC 名称 |
1-[(10R,13S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3/t15?,16?,17?,18?,19-,20-,21-/m0/s1 |
InChI 键 |
JERGUCIJOXJXHF-ZYJWKOIDSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
手性 SMILES |
CC(=O)[C@]1(CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C)O |
规范 SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
熔点 |
266 - 271 °C |
Key on ui other cas no. |
387-79-1 |
物理描述 |
Solid |
同义词 |
17 alpha Hydroxypregnenolone 17 alpha-Hydroxypregnenolone 17 Hydroxypregnenolone 17-alpha-Hydroxypregnenolone 17-Hydroxypregnenolone 17-Hydroxypregnenolone, (3alpha)-Isomer 17-Hydroxypregnenolone, (3beta,13alpha)-Isomer 17-Hydroxypregnenolone, (3beta,13alpha,17alpha)-Isomer 17-Hydroxypregnenolone, (3beta,17alpha)-Isomer 17alpha Hydroxypregnenolone 17alpha-Hydroxypregnenolone Hydroxypregnenolone |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


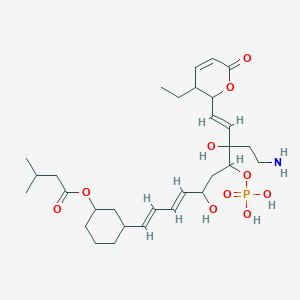
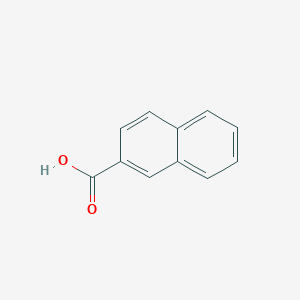
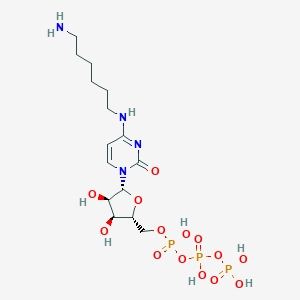
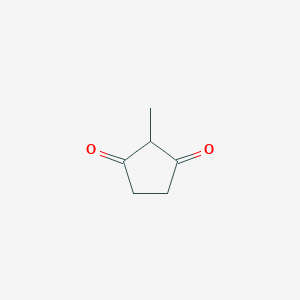
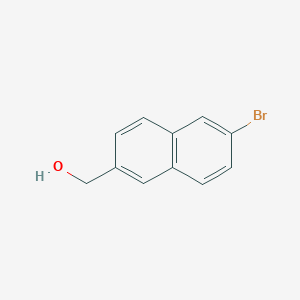
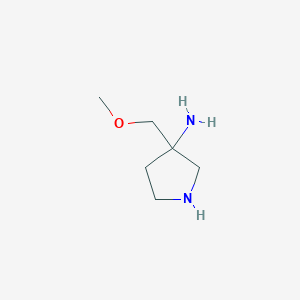
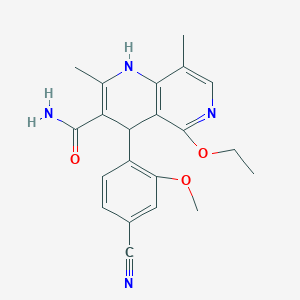
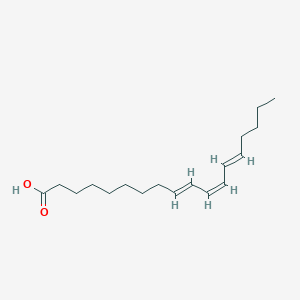
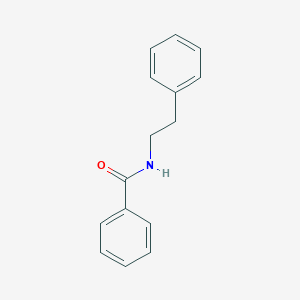
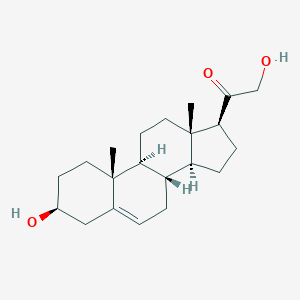
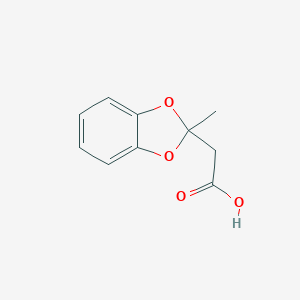
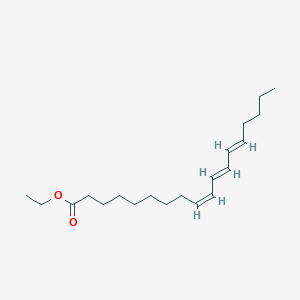
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[2-(oxiran-2-yl)ethoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B45174.png)
